N-Desacetyl-N-formylApremilast
Description
N-Desacetyl-N-formylApremilast is a derivative or metabolite of Apremilast, a phosphodiesterase 4 (PDE4) inhibitor used clinically to treat inflammatory conditions such as psoriasis and psoriatic arthritis. Its structural modifications—removal of an acetyl group and addition of a formyl group—suggest altered metabolic stability, solubility, or receptor-binding properties compared to the parent compound.
Properties
CAS No. |
2077897-94-8 |
|---|---|
Molecular Formula |
C21H22N2O7S |
Molecular Weight |
446.5 g/mol |
IUPAC Name |
N-[2-[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]-1,3-dioxoisoindol-4-yl]formamide |
InChI |
InChI=1S/C21H22N2O7S/c1-4-30-18-10-13(8-9-17(18)29-2)16(11-31(3,27)28)23-20(25)14-6-5-7-15(22-12-24)19(14)21(23)26/h5-10,12,16H,4,11H2,1-3H3,(H,22,24)/t16-/m1/s1 |
InChI Key |
BACMGNDDEKLFKB-MRXNPFEDSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)[C@@H](CS(=O)(=O)C)N2C(=O)C3=C(C2=O)C(=CC=C3)NC=O)OC |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(CS(=O)(=O)C)N2C(=O)C3=C(C2=O)C(=CC=C3)NC=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Desacetyl-N-formylApremilast involves multiple steps, starting from the parent compound ApremilastSpecific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is designed to be cost-effective and efficient, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
N-Desacetyl-N-formylApremilast undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution, where nucleophiles like hydroxide ions replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
N-Desacetyl-N-formylApremilast has several applications in scientific research:
Chemistry: Used as a reference standard in analytical method development and validation.
Biology: Studied for its effects on cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects in inflammatory diseases.
Industry: Utilized in the quality control of pharmaceutical formulations.
Mechanism of Action
The mechanism of action of N-Desacetyl-N-formylApremilast involves the inhibition of phosphodiesterase 4 (PDE4), leading to increased levels of cyclic adenosine monophosphate (cAMP). This elevation in cAMP modulates the expression of various inflammatory mediators, including tumor necrosis factor-alpha (TNF-α) and interleukin-23 (IL-23), while increasing anti-inflammatory cytokines like interleukin-10 (IL-10) .
Comparison with Similar Compounds
Comparison with Similar Compounds
However, it highlights structurally distinct compounds, primarily N,N-dimethyl-substituted amidines (e.g., N,N-Dimethylacetamidine, N,N-Dimethylbutanamidine) and N,N-dimethylformamide (DMF). Below is a comparative analysis based on available evidence:
Table 1: Structural and Functional Comparison
Key Observations:
Functional Roles : Apremilast and its derivatives act as PDE4 inhibitors, while the compared amidines and DMF serve as solvents, ligands, or synthetic intermediates.
Research Findings and Data Gaps
- Metabolic Pathway Data: No studies in the provided evidence clarify whether N-Desacetyl-N-formylApremilast shares metabolic pathways with amidines or DMF.
- Pharmacological Contrast: Apremilast derivatives target PDE4 enzymatically, while amidines lack known therapeutic mechanisms.
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